7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] moiety, a sulfanylidene group at position 6, and a benzyl-substituted piperazine chain at position 5. The piperazine is further functionalized with a 2,5-dimethylphenyl carbonyl group (Fig. 1).
Properties
IUPAC Name |
7-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-18-3-4-19(2)24(13-18)31-9-11-32(12-10-31)27(34)21-7-5-20(6-8-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-8,13-15,22H,9-12,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXACFDAANJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (often referred to as K788-9078) is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of K788-9078 is C36H35N3O2S. The compound features a complex structure that includes a quinazoline core, a piperazine moiety, and several aromatic groups. The structural complexity suggests potential interactions with various biological targets.
Biological Activity
Antimycobacterial Activity
Recent studies have shown that compounds similar to K788-9078 exhibit significant antimycobacterial properties. For instance, derivatives containing piperazine groups have demonstrated inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported below 4 μM for some analogs . The presence of bulky lipophilic moieties enhances the interaction with the pathogen's ATP synthase, crucial for its survival and replication .
Anticancer Activity
K788-9078 has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it can inhibit the proliferation of human liver hepatocellular carcinoma (HepG2) cells significantly . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
The biological activity of K788-9078 can be attributed to several mechanisms:
- Inhibition of ATP Synthase : The compound's interaction with ATP synthase in mycobacteria disrupts energy production, leading to cell death.
- Induction of Apoptosis : In cancer cells, K788-9078 promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancerous cells, preventing further proliferation.
Data Tables
Case Studies
-
Study on Antimycobacterial Efficacy :
A study investigated a series of piperazine derivatives for their antimycobacterial activity against Mtb H37Rv. Among these, compounds structurally related to K788-9078 showed promising results with MIC values indicating strong inhibitory effects . -
Cytotoxicity in Cancer Cells :
Another research focused on the cytotoxic effects of K788-9078 on HepG2 cells. The study reported an IC50 value of approximately 10 µM after 48 hours of exposure, suggesting significant anticancer potential .
Comparison with Similar Compounds
Piperazine-Based Tyrosinase Inhibitors
Piperazine derivatives are widely explored for enzyme inhibition. highlights piperazine-dithiocarbamate analogs (e.g., Figure 4 in the source) designed as tyrosinase inhibitors. Unlike the target compound, these lack the quinazolinone core but share the piperazine motif. The replacement of furan with piperazine-dithiocarbamate in these analogs improved tyrosinase inhibition, suggesting that the piperazine group in the target compound may similarly enhance binding to enzyme active sites .
Key Comparison:
Quinazolinone Derivatives with Piperazine Moieties
describes a quinazolin-4(3H)-one derivative (compound 15e) featuring a cyclopropanecarbonyl-piperazine group. Unlike the target compound, 15e includes a fluorine atom and methoxy group, which may influence its pharmacokinetics. Both compounds utilize piperazine to enhance solubility and receptor affinity, but the sulfanylidene group in the target compound could confer superior antioxidant or antiproliferative activity .
Key Comparison:
Quinazolinthione vs. Quinazolinone Derivatives
directly compares quinazolinones and quinazolinthiones (thione analogs). The sulfanylidene group in the target compound aligns with the thione derivatives, which demonstrated comparable or superior antiproliferative and antioxidant activities to their oxo counterparts. For instance, quinazolinthione [6] showed IC50 values of 8.2 µM (HepG2) and 7.5 µM (MCF-7), outperforming some quinazolinones .
Key Comparison:
| Feature | Target Compound (Thione) | Quinazolinone Analogs |
|---|---|---|
| C6 Group | Sulfanylidene (C=S) | Oxo (C=O) |
| Bioactivity Trend | Expected enhanced antioxidant activity | Thiones > Oxo in ABTS/DPPH assays |
Piperazine-Benzofuran Hybrids
discusses piperazine-linked benzofuran derivatives with anticancer activity. While structurally distinct from the target compound, both classes employ piperazine to improve bioavailability and target engagement. The benzofuran core in these analogs contributes to π-π stacking interactions, whereas the dioxolo-quinazolinone in the target compound may offer similar stability .
Key Comparison:
| Feature | Target Compound | Piperazine-Benzofuran Derivatives |
|---|---|---|
| Core Structure | Dioxolo-quinazolinone | Benzofuran |
| Piperazine Role | Enhances solubility and binding | Modulates lipophilicity and potency |
Structural Analog with Phenylpiperazine
describes a compound where the piperazine is substituted with a phenyl group instead of 2,5-dimethylphenyl.
Key Comparison:
| Feature | Target Compound | Phenylpiperazine Analog |
|---|---|---|
| Piperazine Substituent | 2,5-Dimethylphenyl | Phenyl group |
| Predicted LogP | Higher (due to methyl groups) | Lower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
